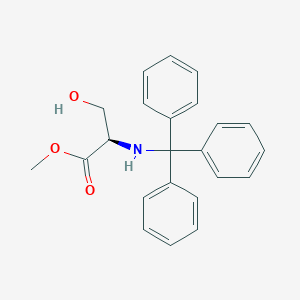

Methyl trityl-D-serinate

Description

BenchChem offers high-quality Methyl trityl-D-serinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl trityl-D-serinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-hydroxy-2-(tritylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWQKKSNNYYEK-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemical Architecture and Synthetic Utility of Methyl Trityl-D-Serinate: A Technical Guide

Executive Summary

Methyl trityl-D-serinate (CAS 116457-91-1), formally known as N-trityl-D-serine methyl ester, is a highly specialized chiral building block utilized extensively in advanced organic synthesis, peptide engineering, and pharmaceutical development. By leveraging the extreme steric bulk of the triphenylmethyl (trityl) protecting group, this molecule provides a robust mechanism for preserving the delicate (R)-stereocenter of D-serine during harsh downstream transformations[1]. This whitepaper provides an in-depth analysis of its stereochemical properties, mechanistic advantages, and validated synthetic protocols, designed for researchers and drug development professionals.

Chemical Identity and Structural Characteristics

To effectively utilize Methyl trityl-D-serinate in complex synthetic workflows, it is critical to understand its foundational physicochemical properties. The molecule consists of a D-serine core where the carboxylic acid is protected as a methyl ester, and the primary amine is protected by a trityl group.

Table 1: Physicochemical Properties of Methyl Trityl-D-Serinate

| Property | Value |

| Chemical Name | Methyl N-trityl-D-serinate |

| IUPAC Name | Methyl (2R)-3-hydroxy-2-(tritylamino)propanoate |

| CAS Registry Number | 116457-91-1 |

| Molecular Formula | C23H23NO3 |

| Molecular Weight | 361.44 g/mol |

| Appearance | White to off-white solid |

Stereochemistry and Cahn-Ingold-Prelog (CIP) Assignment

The functional utility of Methyl trityl-D-serinate relies entirely on its stereochemical integrity. D-serine corresponds to the (R)-enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules dictate the spatial assignment of the alpha-carbon's substituents.

Table 2: CIP Priority Assignment for the Alpha-Carbon

| Substituent | CIP Priority | Rationale (Atomic Number & Connectivity) |

| -NHTrt | 1 (Highest) | Nitrogen (Atomic No. 7) is directly attached to the chiral center. |

| -COOMe | 2 | Carbon is bonded to (O, O, O) via one double and one single bond. |

| -CH2OH | 3 | Carbon is bonded to (O, H, H). |

| -H | 4 (Lowest) | Hydrogen (Atomic No. 1) has the lowest mass. |

With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 → 2 → 3 traces a clockwise direction, confirming the (R)-configuration . Maintaining this configuration is paramount, as epimerization at this center completely alters the biological and physical properties of downstream targets.

Mechanistic Rationale: The Role of the Trityl Group

A recurring challenge in the synthesis of serine derivatives is the risk of racemization during O-alkylation or O-mesylation. These reactions typically require basic conditions (e.g., NaH, NaOH, or Et3N). When standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used, the base can abstract the relatively acidic alpha-proton, leading to transient enolization and subsequent racemization[2].

The Causality of Trityl Selection: The selection of the trityl (triphenylmethyl) group is a deliberate mechanistic choice to engineer a "steric shield." The massive three-dimensional footprint of the three phenyl rings physically blocks external bases from accessing the alpha-proton. Consequently, alpha-proton abstraction is kinetically halted, preserving the (R)-stereocenter with near-perfect fidelity even under aggressive basic conditions[2].

Figure 1: Mechanistic pathway of stereochemical preservation by the bulky trityl group.

Standard Operating Procedure: Synthesis of Methyl Trityl-D-Serinate

The following protocol details the N-tritylation of D-serine methyl ester. This workflow is designed as a self-validating system, incorporating specific in-process controls to ensure high yield and optical purity[3][4].

Materials Required

-

D-Serine methyl ester hydrochloride (Starting Material)

-

Trityl chloride (Trt-Cl, 1.2 equivalents)

-

Triethylamine (Et3N, 2.5 - 3.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

10% Aqueous Citric Acid, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology

-

Initiation and Neutralization: Suspend D-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add Et3N (3.5 eq).

-

Causality: The 0 °C environment suppresses exothermic degradation. Et3N neutralizes the HCl salt, liberating the free amine for nucleophilic attack.

-

-

Tritylation: Add Trt-Cl (1.2 eq) portion-wise to the cooled solution. Allow the reaction to stir, slowly warming to room temperature over 2 to 16 hours.

-

Causality: N-alkylation is kinetically favored over O-alkylation due to the higher nucleophilicity of the amine. Once tritylated, the extreme steric bulk prevents secondary reactions at the hydroxyl group.

-

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (2:1). The reaction is complete when the ninhydrin-positive starting material spot disappears, replaced by a highly UV-active product spot.

-

Quench and Extraction: Quench the reaction with water. Wash the organic layer successively with 10% aqueous citric acid, followed by brine.

-

Causality: Citric acid is a mild acid that selectively protonates and removes excess Et3N into the aqueous phase without cleaving the acid-sensitive N-trityl bond (which would occur if HCl were used).

-

-

Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product as a white solid.

-

Post-Purification Validation: Validate identity via

H NMR (confirming 15 aromatic protons at ~7.2-7.5 ppm). Validate stereochemical integrity via chiral HPLC to ensure an enantiomeric excess (ee) > 99%.

Figure 2: Step-by-step synthetic workflow for the preparation of Methyl trityl-D-serinate.

Applications in Advanced Synthetic Workflows

Synthesis of Chiral Triscatechol Siderophores

In chemical biology, Methyl trityl-D-serinate is a critical precursor for synthesizing the macrolactone cores of bacterial siderophores, such as trichrysobactin (CTC) and frederiksenibactin (FSB)[5][6]. These molecules bind Fe(III) with extraordinary affinity. The (R)-stereocenter of the D-serine residue dictates the helical handedness (Λ or Δ configuration) of the resulting iron coordination complex. Using the trityl-protected derivative ensures that the serine stereocenter does not epimerize during the iterative peptide coupling and cyclization steps, guaranteeing the correct 3D topology required for recognition by bacterial outer-membrane receptors[7].

Pharmaceutical Intermediates (HPK1 Inhibitors & Lacosamide)

In drug development, this compound is utilized to synthesize Azalactam compounds acting as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are vital targets in cancer immunotherapy[8]. Furthermore, in the synthesis of the antiepileptic drug Lacosamide, early synthetic routes using N-Boc-D-serine suffered from partial racemization during the O-methylation step. By substituting the starting material with N-trityl-D-serine derivatives, process chemists successfully shielded the alpha-proton from the methylating base, entirely preventing racemization and ensuring the production of enantiomerically pure (R)-Lacosamide[2].

References

-

UC Santa Barbara. "UC Santa Barbara dissertation template - eScholarship". eScholarship. Available at: [Link]

- Google Patents. "US11142525B2 - Azalactam compounds as HPK1 inhibitors". Google Patents.

-

Semantic Scholar. "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides". Semantic Scholar. Available at: [Link]

-

PMC. "Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordination". National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. "Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(III) coordination". ResearchGate. Available at: [Link]

- Google Patents. "US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide". Google Patents.

Sources

- 1. Methyl trityl-D-serinate (116457-91-1) for sale [vulcanchem.com]

- 2. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 116457-91-1 | Trt-D-Ser-OMe | Aryls | Ambeed.com [ambeed.com]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents [patents.google.com]

The Strategic Role of Methyl Trityl-D-Serinate in Asymmetric Synthesis and Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Abstract and Strategic Importance

In the landscape of asymmetric synthesis, the selection of chiral building blocks dictates the efficiency, stereocontrol, and scalability of complex molecule production. Methyl trityl-D-serinate (Trt-D-Ser-OMe, CAS: 116457-91-1) has emerged as a premier non-proteinogenic amino acid derivative. Derivatized with a triphenylmethyl (trityl) group on the amine and a methyl ester on the carboxyl moiety, this molecule offers profound steric and electronic advantages.

As a Senior Application Scientist, I emphasize that the trityl group is not merely a protective placeholder; its immense steric bulk acts as a stereocontrolling element. It prevents unwanted N-dialkylation, modulates the trajectory of nucleophilic attacks, and forces the molecule into reactive conformations that heavily favor specific intramolecular cyclizations. Consequently, Trt-D-Ser-OMe is a highly sought-after lynchpin for synthesizing chiral aziridines, oxazolines, and site-selectively labeled isotopes used in the total synthesis of marine alkaloids and siderophores.

Mechanistic Pathways & Synthetic Divergence

The utility of Trt-D-Ser-OMe is best demonstrated by its divergent reactivity profiles depending on the activation strategy applied to its free hydroxyl group.

Base-Catalyzed Aziridination

The most prominent application of Trt-D-Ser-OMe is its conversion into chiral aziridine-2-carboxylates. By activating the hydroxyl group with methanesulfonyl chloride (MsCl), the resulting mesylate undergoes a base-catalyzed intramolecular ring closure. The steric bulk of the trityl group forces the intermediate into an anti-periplanar conformation, allowing the secondary amine to execute a stereospecific internal SN2 displacement of the mesylate. This yields the aziridine with complete retention of enantiomeric purity, a critical step in synthesizing complex natural products like madurastatins and renieramycins [1].

Mitsunobu Inversion and Isotopic Labeling

When subjected to Mitsunobu conditions (DEAD/PPh3), the hydroxyl group of Trt-D-Ser-OMe is activated as a phosphonium intermediate. This allows for intermolecular nucleophilic attack, which is highly valuable for incorporating specific isotopes (e.g.,

Fig 1: Mechanistic divergence during Mitsunobu activation of Methyl trityl-D-serinate.

Quantitative Data & Reaction Parameters

To facilitate experimental design, the following tables summarize the physicochemical properties of the building block and the expected outcomes of its primary synthetic pathways.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value | Causality / Significance |

| CAS Number | 116457-91-1 | Unique identifier for the D-enantiomer[3]. |

| Molecular Formula | C | High carbon count driven by the bulky trityl group. |

| Molecular Weight | 361.43 g/mol | Requires precise stoichiometric calculation during coupling. |

| Appearance | White to off-white solid | Purity visually assessable; highly crystalline nature aids in isolation. |

| Storage | 2-8°C, inert atmosphere | Prevents slow hydrolysis of the methyl ester over time. |

Table 2: Comparative Reaction Outcomes for Trt-D-Ser-OMe Activation

| Reaction Type | Reagents | Target Product | Major Byproduct | Typical Yield |

| Mitsunobu Inversion | DEAD, PPh | Substituted Ester | Chiral Aziridine | 60-75% |

| Base-Catalyzed Cyclization | MsCl, Et | Chiral Aziridine | Elimination products | 70-85% |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure researchers can verify the causality of the reaction in real-time.

Protocol 1: Synthesis of Methyl trityl-D-serinate from D-Serine

Objective: Selectively protect the primary amine while leaving the hydroxyl group available for downstream activation.

-

Initialization: Suspend D-serine methyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (Et

N, 2.5 equiv). Causality: The excess base neutralizes the hydrochloride salt, freeing the amine, and acts as an acid scavenger for the subsequent step. -

Tritylation: Add trityl chloride (TrtCl, 1.0 equiv) in small portions over 15 minutes to control the exothermic reaction.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 2:1). The completion is validated by the appearance of a distinct, highly UV-active spot at

[4]. -

Workup & Purification: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Wash the combined organic layers with 10% citric acid (to remove unreacted amine/base) and brine. Dry over anhydrous Na

SO

Protocol 2: Synthesis of Methyl (R)-1-tritylaziridine-2-carboxylate

Objective: Convert Trt-D-Ser-OMe into a chiral aziridine via intramolecular cyclization.

-

Mesylation: Dissolve Trt-D-Ser-OMe (1.0 equiv) in anhydrous DCM. Add Et

N (2.0 equiv) and cool to 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1-2 hours. -

Intermediate Validation: TLC will show the complete disappearance of the starting material (

) and the formation of a new, less polar mesylate intermediate. -

Solvent Exchange: Evaporate the DCM under reduced pressure. Causality: DCM boils at a low temperature, which is insufficient to drive the thermodynamic barrier of the aziridine ring closure.

-

Cyclization: Redissolve the crude mesylate in anhydrous THF. Add additional Et

N (1.5 equiv) and heat the mixture to reflux (approx. 66 °C) for 16 hours. -

Self-Validation Checkpoint (Visual): During reflux, the precipitation of triethylamine hydrochloride salts serves as a reliable visual confirmation that the intramolecular displacement (and thus, cyclization) is actively occurring.

-

Isolation: Cool the mixture to room temperature, filter off the precipitated salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the chiral aziridine[5].

Fig 2: Synthetic workflow from D-serine to complex alkaloids via the Trt-D-Ser-OMe intermediate.

Conclusion

Methyl trityl-D-serinate is far more than a protected amino acid; it is a highly engineered chiral building block. By leveraging the steric bulk of the trityl group, synthetic chemists can confidently direct reaction pathways toward highly strained aziridines or selectively functionalized side chains. Mastering the handling and activation of this compound is essential for the efficient total synthesis of modern therapeutics and complex natural products.

References

-

Kuzmič et al. "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides". Semantic Scholar. Available at: [Link]

-

Thorson, Shaaban et al. "Structural Reassignment and Absolute Stereochemistry of Madurastatin C1 (MBJ-0034) and the Related Aziridine Siderophores". National Institutes of Health (NIH PMC). Available at:[Link]

-

Canadian Science Publishing. "Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characterization". Canadian Science Publishing. Available at:[Link]

-

EPFL Infoscience. "Asymmetric Total Syntheses of (-)-Renieramycin M and G and (-)-Jorumycin Using Aziridine as a Lynchpin". EPFL. Available at: [Link]

Sources

- 1. Structural Reassignment and Absolute Stereochemistry of Madurastatin C1 (MBJ-0034) and the Related Aziridine Siderophores: Madurastatins A1, B1 and MBJ-0035 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 116457-91-1 | Trt-D-Ser-OMe | Aryls | Ambeed.com [ambeed.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric Total Syntheses of (-)-Renieramycin M and G and (-)-Jorumycin Using Aziridine as a Lynchpin [infoscience.epfl.ch]

The Strategic Incorporation of D-Amino Acid Derivatives: A Technical Guide to Unlocking Novel Therapeutic Avenues

Abstract: While the building blocks of life are almost exclusively composed of L-amino acids, their mirror-image counterparts, D-amino acids, represent a powerful tool in modern drug discovery. The strategic incorporation of D-amino acid derivatives into peptides and other therapeutic modalities offers a robust solution to many of the challenges faced in drug development, particularly poor proteolytic stability. This technical guide provides an in-depth exploration of the therapeutic applications of D-amino acid derivatives. We will delve into the fundamental advantages they confer, examine their application in key therapeutic areas, and provide detailed methodologies for their design, synthesis, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-amino acids to create more stable, effective, and innovative therapeutics.

Introduction: The Stereochemical Imperative in Drug Design

The vast majority of proteins and peptides in nature are constructed from L-amino acids, a phenomenon known as homochirality. This stereochemical consistency is fundamental to the precise three-dimensional structures and functions of biological macromolecules. Consequently, the enzymes responsible for their synthesis and degradation, such as proteases, have evolved to be highly stereospecific, primarily recognizing and processing L-amino acid-based substrates[1]. While this uniformity is essential for life, it presents a significant hurdle for peptide-based therapeutics, which are often rapidly degraded in vivo, limiting their clinical utility[1].

The "Mirror Image" Advantage: Introducing D-Amino Acids

D-amino acids are the enantiomers (non-superimposable mirror images) of the canonical L-amino acids. Their incorporation into peptide chains creates a structure that is alien to the body's natural enzymatic machinery. This "mirror image" configuration provides a powerful shield against degradation, significantly enhancing the stability and bioavailability of peptide drugs[1][2][3]. Beyond this primary advantage, the inclusion of D-amino acids can lead to novel structural conformations, potentially resulting in unique biological activities and improved receptor binding affinities[3][4].

Scope and Objectives of This Guide

This guide will provide a comprehensive technical overview of the application of D-amino acid derivatives in drug discovery. The objectives are to:

-

Elucidate the core advantages of D-amino acid incorporation.

-

Explore their therapeutic applications in neuroscience, oncology, and infectious diseases.

-

Provide detailed, field-proven methodologies for the synthesis and analysis of D-amino acid-containing peptides.

-

Discuss the current challenges and future directions in the field.

Foundational Advantages of D-Amino Acid Incorporation

The decision to incorporate D-amino acids into a therapeutic candidate is driven by a set of well-established advantages that address key liabilities of conventional peptide drugs.

Enhanced Proteolytic Stability

The most significant and widely exploited benefit of using D-amino acids is the dramatic increase in resistance to enzymatic degradation[1][3][4]. Proteases, the enzymes that break down proteins and peptides, have active sites that are exquisitely shaped to recognize and bind to L-amino acid sequences. The different spatial arrangement of D-amino acids creates steric hindrance, preventing the peptide from fitting correctly into the active site of the protease[1]. This resistance to proteolysis leads to a longer in vivo half-life, allowing for sustained therapeutic effect and potentially less frequent dosing[4][5].

A crucial step in evaluating the benefit of D-amino acid substitution is to quantify the enhancement in stability. A common and effective method is the in vitro protease stability assay.

Protocol: Trypsin Stability Assay

-

Peptide Preparation: Dissolve both the L- and D-amino acid-containing peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

-

Enzyme Preparation: Prepare a stock solution of trypsin (e.g., 1 mg/mL in the same buffer).

-

Incubation: Add trypsin to the peptide solutions to a final enzyme-to-substrate ratio of 1:100 (w/w). Incubate the mixtures at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid (TFA)).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.

-

Data Interpretation: Plot the percentage of intact peptide versus time for both the L- and D-peptides. A significantly slower degradation rate for the D-peptide confirms its enhanced stability.

Improved Pharmacokinetic Profiles

The enhanced stability conferred by D-amino acids directly translates to improved pharmacokinetic (PK) properties. A longer half-life in circulation means the drug remains at a therapeutic concentration for a longer period, which can lead to improved efficacy and patient compliance[3][5].

Novel Pharmacological Activities and Receptor Interactions

The introduction of D-amino acids can alter the three-dimensional structure of a peptide, leading to new or modified interactions with biological targets[4][6]. This can result in:

-

Increased Receptor Affinity: In some cases, the D-isomer may adopt a conformation that binds more tightly to the target receptor than the native L-peptide[1].

-

Altered Signaling Pathways: The modified peptide may trigger different downstream signaling events compared to its L-counterpart.

-

Novel Target Recognition: D-peptides can sometimes interact with targets that do not recognize the L-enantiomer.

Key Therapeutic Areas and Applications

The unique properties of D-amino acid derivatives have been leveraged in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

D-amino acids are naturally present in the mammalian brain and play crucial roles in neurotransmission[6][7].

D-serine is a potent endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory[8][9][10]. The binding of both glutamate and a co-agonist (like D-serine or glycine) is required for the NMDA receptor to become active[11]. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia[8][12]. D-amino acid oxidase (DAAO) is the enzyme responsible for degrading D-serine in the brain[8][13]. Therefore, inhibitors of DAAO are being investigated as a therapeutic strategy to increase D-serine levels and enhance NMDA receptor function[8][12].

Caption: D-Serine acts as a co-agonist at the NMDA receptor, enabling its activation by glutamate.

Oncology

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is a hallmark of cancer[14][15]. Peptides are attractive candidates for inhibiting PPIs due to their large surface area for interaction, but their instability is a major limitation[14]. D-peptides offer a solution to this problem.

Caption: Workflow for mirror-image phage display to discover D-peptide inhibitors.

Infectious Diseases

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and represent a promising class of therapeutics to combat antibiotic resistance[22][23]. However, their susceptibility to bacterial proteases can limit their effectiveness. The incorporation of D-amino acids can enhance the stability and potency of AMPs[22][24][25].

| Property | L-Peptide (Native) | D-Peptide (All-D Isomer) | Reference |

| Minimum Inhibitory Concentration (MIC) against S. aureus | 16 µg/mL | 8 µg/mL | [26] |

| Hemolytic Activity (HC50) | 50 µg/mL | >200 µg/mL | [24] |

| Stability in Human Serum (t1/2) | < 1 hour | > 24 hours | [25] |

| Protease Resistance (Trypsin) | Complete degradation in 1 hour | No degradation after 6 hours | [24] |

This table clearly demonstrates the advantages of the D-isomer, with improved antimicrobial activity, reduced toxicity (hemolysis), and significantly enhanced stability.

Methodologies for the Design and Synthesis of D-Amino Acid Derivatives

Solid-Phase Peptide Synthesis (SPPS) of D-Peptides

The synthesis of peptides containing D-amino acids is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, simply by substituting the desired D-amino acid building blocks for their L-counterparts[27][28]. The most common approach is the Fmoc/tBu strategy[27][29].

This protocol outlines the key steps for a single coupling cycle in manual Fmoc SPPS[27][30][31].

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes to allow reagents to access the reactive sites[30].

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF for 5-20 minutes[30].

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group[28].

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected D-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). This activated amino acid is then added to the resin and allowed to react for 1-2 hours to form a new peptide bond[31].

-

Washing: The resin is again washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts[28].

-

Repeat Cycle: These steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA[27].

Challenges and Future Directions

Despite the significant advantages, there are challenges to consider when developing D-amino acid-based therapeutics.

Immunogenicity

While D-peptides are generally considered to be less immunogenic than L-peptides because they are not efficiently processed and presented by the major histocompatibility complex (MHC) molecules, an immune response is still possible[32][33][34]. The potential for immunogenicity should be carefully evaluated during preclinical development[35][36].

Manufacturing and Cost

The cost of D-amino acid building blocks can be higher than their L-counterparts, which may impact the overall cost of goods for manufacturing. However, as the demand for these reagents increases, their cost is expected to decrease.

Future Outlook

The field of D-amino acid therapeutics is continually evolving. Future research will likely focus on:

-

Developing more sophisticated computational models to predict the structure and activity of D-peptides.

-

Exploring novel applications of D-amino acids in areas such as drug delivery and biomaterials.

-

Investigating the potential for combining D-amino acid substitution with other peptide modification strategies, such as cyclization and stapling, to further enhance therapeutic properties[17][25].

Conclusion

The strategic use of D-amino acid derivatives is a cornerstone of modern peptide drug design, providing a powerful and versatile tool to overcome the inherent limitations of L-peptides[1][]. By enhancing proteolytic stability, improving pharmacokinetic profiles, and enabling novel pharmacological activities, D-amino acids have unlocked new therapeutic possibilities across a wide range of diseases. The methodologies for their synthesis and evaluation are well-established, making them an accessible and valuable addition to the drug discovery toolkit. As our understanding of the unique properties of these "mirror image" molecules continues to grow, so too will their impact on the development of the next generation of therapeutics.

References

- Vertex AI Search. (n.d.). D Amino Acid Peptide Synthesis Service.

- Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance.

- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.

-

Marchesan, S., Vargiu, A. V., & Styan, K. E. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(10), 1733. [Link]

-

Adage, T., & Schepers, T. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 293-301. [Link]

-

Benkirane, N., Friede, M., Guichard, G., Briand, J. P., Van Regenmortel, M. H., & Muller, S. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. Molecular Immunology, 30(16), 1437-1444. [Link]

- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.

- van den Berg, T., et al. (2025, October 28). Chemokine-Binding All-D-CLIPS Peptides Identified Using Mirror-Image Phage Display.

- Creative Biolabs. (n.d.). Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery.

- BenchChem. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.

- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

-

Schumacher, T. N., Mayr, L. M., Minor, D. L., Jr, Milhollen, M. A., Burgess, M. W., & Kim, P. S. (1996). Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854–1857. [Link]

-

Schumacher, T. N., Mayr, L. M., Minor, D. L., Jr, Milhollen, M. A., Burgess, M. W., & Kim, P. S. (1996). Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854–1857. [Link]

-

Willbold, D., et al. (2024). Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics. Current Protocols, 4(2), e957. [Link]

-

Kumar, P., Kizhakkedathu, J. N., & Straus, S. K. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(8), 517-528. [Link]

- BenchChem. (2025). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH.

-

Zhou, M., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 5(4), 327-338. [Link]

-

Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. The Journal of Neuroscience, 25(41), 9413-9417. [Link]

-

Bardaweel, S. K. (2014). D-amino Acids: Prospects for New Therapeutic Agents. Journal of Medical and Bioengineering, 3(3), 195-198. [Link]

-

ResearchGate. (2023, February 5). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. Retrieved from [Link]

-

Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

-

Dong, N., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589133. [Link]

-

Liu, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10834. [Link]

-

Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 11. [Link]

-

CEA. (2021, June 1). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. Retrieved from [Link]

-

Sasabe, J., et al. (2014). Activity of D-amino acid oxidase is widespread in the human central nervous system. Frontiers in Neural Circuits, 8, 114. [Link]

-

Dong, W., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Annals of Clinical Microbiology and Antimicrobials, 15, 63. [Link]

-

Biondi, L., et al. (2004). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 101(3), 812-817. [Link]

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

bioRxiv. (2024, June 1). d-Serine inhibits non-ionotropic NMDA receptor signaling. Retrieved from [Link]

-

Kumar, P., Kizhakkedathu, J. N., & Straus, S. K. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(8), 517-528. [Link]

-

Hock, M. B., et al. (2017). Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. Journal of Immunological Methods, 445, 20-28. [Link]

-

Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Frontiers in Synaptic Neuroscience, 12, 10. [Link]

- LifeTein. (2012, March 28). d-Amino acid peptides to resist common proteases.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery, 3(4), 301-317. [Link]

-

Fun, S. E., et al. (2019). Discovery of Peptide Antibiotics Composed of d-Amino Acids. ACS Chemical Biology, 14(7), 1640-1647. [Link]

-

Sasabe, J., et al. (2012). d-Amino acid oxidase controls motoneuron degeneration through d-serine. Proceedings of the National Academy of Sciences, 109(2), 627-632. [Link]

-

bioRxiv.org. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]

-

Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Inhibition of α-helix-mediated protein-protein interactions using designed molecules. Nature Chemistry, 5(3), 161-173. [Link]

-

Li, P., et al. (2022). Utilization of macrocyclic peptides to target protein-protein interactions in cancer. Frontiers in Pharmacology, 13, 1059584. [Link]

-

Lau, Y. H., & Spring, D. R. (2016). Stapled peptides: targeting protein-protein interactions in drug development. Chemical Communications, 52(42), 6886-6899. [Link]

-

Belvisi, L., D'Andrea, L. D., & Jiménez, M. A. (2021). Editorial: Peptides Targeting Protein-Protein Interactions: Methods and Applications. Frontiers in Molecular Biosciences, 8, 780106. [Link]

-

FDA. (2020, November 18). Non-clinical Evaluation of Immunogenicity Risk of Generic Complex Peptide Products. Retrieved from [Link]

-

Burnet, P. W., & Eastwood, S. L. (2011). The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. Journal of Psychopharmacology, 25(11), 1435-1447. [Link]

-

Wikipedia. (n.d.). D-amino acid oxidase. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. D-Amino Acid Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 3. lifetein.com [lifetein.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. lifetein.com [lifetein.com]

- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-amino Acids: Prospects for New Therapeutic Agents - Volume 3, No. 3, September, 2014 - Journal of Medical and Bioengineering (JOMB) [jomb.org]

- 8. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]

- 9. pnas.org [pnas.org]

- 10. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 11. biorxiv.org [biorxiv.org]

- 12. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 14. The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Utilization of macrocyclic peptides to target protein-protein interactions in cancer [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. bachem.com [bachem.com]

- 29. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 30. chem.uci.edu [chem.uci.edu]

- 31. peptide.com [peptide.com]

- 32. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]

- 35. Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. youtube.com [youtube.com]

Stability of Trityl Protecting Groups on D-Serine Methyl Esters

This guide provides an in-depth technical analysis of the stability, synthesis, and manipulation of

A Technical Guide for Synthetic Strategy and Optimization[1]

Executive Summary & Strategic Context

In the synthesis of complex peptides and peptidomimetics, D-Serine methyl ester serves as a critical chiral building block.[1] The introduction of a Trityl (Triphenylmethyl, Trt) group onto the

While standard protecting groups like Boc or Fmoc rely on electronic modulation, the Trityl group functions primarily through steric bulk .[1] This guide addresses a critical duality in its stability profile:

-

Hyper-Acid Sensitivity: The

-Trt bond is extremely labile to acids due to the stability of the trityl cation.[1][2] -

Base-Resistant Steric Shielding: The massive trityl group forms a "steric umbrella" over the adjacent methyl ester, rendering it unusually resistant to saponification (base hydrolysis).[1]

Understanding this duality is essential for designing orthogonal deprotection schemes and avoiding stalled reactions during ester hydrolysis.

Mechanistic Stability Profile

The stability of Trt-D-Ser-OMe is governed by two competing mechanistic drivers: Carbocation Stability (Acid Lability) and Steric Hindrance (Nucleophilic Resistance).[1]

Acidic Conditions: The Trityl Cation Driver

The

-

Mechanism: Protonation of the amine leads to the spontaneous departure of the trityl cation.[1]

-

Reagents:

Basic Conditions: The Steric Shielding Effect

Unlike typical methyl esters, which hydrolyze rapidly in basic conditions (e.g., LiOH/MeOH), the methyl ester in Trt-D-Ser-OMe is remarkably stable.[1]

-

The Phenomenon: The three phenyl rings of the trityl group create a steric blockade around the

-carbon.[1] This prevents the hydroxide ion ( -

Implication: Standard saponification protocols (1M LiOH, RT, 1h) often fail or result in incomplete conversion.[1]

-

Solution: Hydrolysis requires elevated temperatures (50°C+) or stronger bases (KOH in dioxane) to overcome the energy barrier imposed by the steric bulk.[1]

Stability Matrix Summary[1]

| Condition | Stability Status | Mechanistic Insight |

| TFA (1-5% in DCM) | Labile | Cleavage driven by stable |

| Acetic Acid (50% aq) | Labile | Cleaves |

| LiOH (1M, RT) | Resistant | Steric bulk of Trt shields the ester carbonyl from |

| KOH (Dioxane, 50°C) | Reactive | Thermal energy overcomes steric hindrance for saponification.[1] |

| Piperidine (20%) | Stable | Completely stable (Orthogonal to Fmoc chemistry).[1] |

| Catalytic Hydrogenation | Stable | Generally stable, unlike Benzyl (Bzl) groups.[1] |

Experimental Protocols

Synthesis of -Trityl-D-Serine Methyl Ester

This protocol establishes the

Reagents:

-

D-Serine methyl ester hydrochloride (

equiv)[1] -

Trityl Chloride (Trt-Cl) (

equiv)[1] -

Triethylamine (TEA) (

equiv) -

Dichloromethane (DCM) or DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Solubilization: Suspend D-Serine methyl ester HCl in anhydrous DCM (0.2 M concentration) at 0°C under nitrogen.

-

Base Addition: Add TEA dropwise. The solution will clarify as the free amine is liberated.[1]

-

Tritylation: Add Trityl Chloride portion-wise over 15 minutes.

-

Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:2).[1]

-

Workup: Wash with water (

), 5% citric acid ( -

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Controlled Acid Deprotection (Removal of Trt)

To regenerate the free amine without hydrolyzing the ester.[1]

-

Dissolution: Dissolve Trt-D-Ser-OMe in DCM.

-

Acidolysis: Add Trifluoroacetic acid (TFA) to a final concentration of 1–2% (v/v).[1] Add Triisopropylsilane (TIS) (1%) as a cation scavenger to prevent retritylation or alkylation of the serine hydroxyl.[1]

-

Quenching: After 15 minutes, quench with saturated

or pyridine. -

Result: Quantitative conversion to H-D-Ser-OMe.

Forcing Saponification (Removal of OMe)

To generate

-

Solvent System: Use Dioxane:Water (2:1). Methanol is often avoided to prevent transesterification competition, though it can be used with strong bases.[1]

-

Base: Add LiOH (3 equiv) or KOH (2 equiv).

-

Thermal Activation: Heat the reaction to 50°C .

-

Critical Control: Do not exceed 60°C to avoid racemization of the sensitive D-Ser chiral center.

-

-

Monitoring: Reaction may take 4–12 hours (vs. 30 mins for non-tritylated esters).[1]

-

Workup: Carefully acidify to pH 5 with dilute citric acid (avoid strong mineral acids to preserve the

-Trt group) and extract into EtOAc.

Visual Analysis of Pathways[1]

The following diagram illustrates the divergent stability pathways. The Red path indicates acid lability, while the Blue path highlights the steric resistance to basic hydrolysis.

Figure 1: Reaction divergence of N-Trityl-D-Serine Methyl Ester under acidic vs. basic conditions.

References

-

Barlos, K., et al. (1989).[1] "Synthesis of N-trityl amino acids and peptides." Journal of Organic Chemistry. Describes the fundamental synthesis and steric properties of N-trityl amino acids.

-

Zervas, L., & Theodoropoulos, D. M. (1956).[1] "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis." Journal of the American Chemical Society.[1] .[1] Foundational text on the steric inhibition of saponification in trityl esters.

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience.[1] The authoritative reference for deprotection conditions (TFA concentrations for Trt removal).

-

Velyvis, A., et al. (2021).[1] "Perfluoro-tert-butanol for selective on-resin detritylation."[1][5] Amino Acids.[1][3][6][7][8] . Discusses mild acidic cleavage conditions for Trityl groups.

-

ChemicalBook. "N-Trityl-L-serine methyl ester Properties." .[1] Provides physical property data confirming melting points and stability handling.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. digital.csic.es [digital.csic.es]

- 4. calpaclab.com [calpaclab.com]

- 5. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 8. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Protected Amino Acids in Synthetic Chemistry

An In-Depth Technical Guide to the Physical and Solubility Properties of Methyl trityl-D-serinate

Methyl trityl-D-serinate is a protected amino acid derivative of significant interest to researchers and professionals in drug development and peptide synthesis. The strategic placement of the trityl (triphenylmethyl) group on the amine and the methyl ester on the carboxyl group renders the molecule suitable for specific, controlled chemical reactions. Understanding its fundamental physical properties and solubility profile is not merely an academic exercise; it is a critical prerequisite for its effective application, particularly in solid-phase peptide synthesis (SPPS), where reaction kinetics and purification are highly dependent on the solubility of the building blocks in a variety of organic solvents.[1][2]

This guide provides a detailed examination of the physicochemical characteristics of Methyl trityl-D-serinate, supported by field-proven methodologies for their determination. As a senior application scientist, the emphasis here is not just on the data itself, but on the causality—the "why" behind the observed properties and the experimental choices made to elucidate them.

Core Physical and Chemical Properties

The foundational step in characterizing any chemical entity is to define its core physical properties. These constants are intrinsic to the molecule and dictate its behavior in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 116457-91-1 | [3][4][5] |

| Molecular Formula | C23H23NO3 | [4][6] |

| Molecular Weight | 361.44 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [7] |

| Melting Point | 145 °C | [4] |

| Boiling Point | 538.2 ± 50.0 °C (Predicted at 760 mmHg) | [4][7] |

| Purity | Typically ≥97% - 98% | [3][4][5] |

| Storage Conditions | 2-8°C, inert atmosphere, sealed in dry conditions | [3][7] |

Solubility Profile: A Tale of Two Moieties

The solubility of Methyl trityl-D-serinate is a direct consequence of its molecular structure, which features a large, hydrophobic trityl group and a more polar D-serine methyl ester backbone. The principle of "like dissolves like" is the primary determinant of its behavior in various solvents.[8] The bulky, nonpolar triphenylmethyl group dominates the molecule's character, making it largely insoluble in aqueous solutions. Conversely, it exhibits good solubility in several organic solvents, which is essential for its use in synthetic organic chemistry.

| Solvent | Solubility | Rationale |

| Water | Almost Insoluble | The hydrophobic nature of the large trityl group prevents effective solvation by polar water molecules.[9] |

| Methanol | Soluble | The polarity of methanol is sufficient to interact with the ester and hydroxyl groups, while its organic character can accommodate the trityl group.[7] |

| Ethanol | Soluble | Similar to methanol, ethanol's balance of polarity and nonpolar characteristics allows for effective dissolution.[9] |

| Dichloromethane (DCM) | Soluble | As a chlorinated organic solvent, DCM is effective at dissolving large, relatively nonpolar molecules and is a common solvent in peptide synthesis.[1][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a suitable solvent for this protected amino acid.[10] |

The nature of the amino acid side chain and the protecting groups are critical factors influencing solubility.[10] For protected amino acids used in SPPS, solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is also a key consideration.[1]

Experimental Protocol: Determination of Equilibrium Solubility

To ensure scientific integrity, the solubility data presented must be reproducible. The "shake-flask" method is a widely accepted and authoritative protocol for determining the equilibrium solubility of a compound.[8] This method measures thermodynamic solubility, which is the true saturation point of the solvent, as opposed to kinetic solubility, which can often overestimate this value.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved solute is quantified using a precise analytical technique.[8]

Step-by-Step Methodology

-

Preparation : Add an excess amount of Methyl trityl-D-serinate (ensuring visible solid remains) to a known volume of the selected solvent in a sealed glass vial. The use of excess solid is crucial to guarantee that the solution becomes saturated.

-

Equilibration : Place the sealed vial in a temperature-controlled shaker or agitator. Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period, typically 24 to 72 hours. This extended duration is necessary to ensure that the system reaches thermodynamic equilibrium.[8]

-

Phase Separation : After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. To ensure complete removal of all solid particles, which could falsely elevate the measured concentration, centrifuge the vial.[8]

-

Filtration : Carefully aspirate the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is a critical self-validating measure to eliminate any remaining undissolved micro-particulates.[8]

-

Quantification : Accurately determine the concentration of Methyl trityl-D-serinate in the filtered saturated solution. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high precision and sensitivity.[8] A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

Data Reporting : Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]

Workflow Diagram: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The physical properties and solubility profile of Methyl trityl-D-serinate are dictated by its unique chemical structure. The dominant hydrophobic trityl group makes it insoluble in water but highly soluble in common organic solvents, a critical feature for its application in synthetic chemistry. The methodologies outlined in this guide, particularly the robust shake-flask protocol for solubility determination, provide a framework for the accurate and reliable characterization of this and similar compounds. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is indispensable for optimizing reaction conditions, ensuring reproducibility, and ultimately achieving success in complex synthetic endeavors.

References

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- Trt-D-Ser-OMe | 116457-91-1. (n.d.). Sigma-Aldrich.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Methyl trityl-D-serinate | 116457-91-1. (n.d.). Sigma-Aldrich.

- methyl N-trityl-L-serinate. (2024, April 9). ChemBK.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Solubility of Organic Compounds Experimental Procedure. (n.d.).

- Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.

- N-Trityl-L-serine methyl ester, CAS No. 4465-44-5. (n.d.). iChemical.

- Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021, September 20).

- Methyl trityl-D-serinate. (n.d.). Fluorochem.

- N-Trityl-L-serine methyl ester | 4465-44-5. (2026, January 13). ChemicalBook.

- Methyl trityl-D-serinate. (2023, March 1). Doron Scientific.

- Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. (2025, July 7). ACS Publications.

- Methyl D-serinate | C4H9NO3 | CID 90387. (n.d.). PubChem - NIH.

- N-(Triphenylmethyl)-DL-serine Methyl Ester | 13515-76-9. (n.d.). TCI EUROPE N.V.

- Peptide Solubilization. (n.d.). JPT Peptide Technologies.

- N-Trityl- L -serine methyl ester 99 | 4465-44-5. (n.d.). Sigma-Aldrich.

- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC.

- N-(Triphenylmethyl)-L-serine methyl ester | C23H23NO3 | CID 7128367. (n.d.). PubChem.

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]

- 3. Trt-D-Ser-OMe | 116457-91-1 [sigmaaldrich.com]

- 4. Methyl trityl-D-serinate | 116457-91-1 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. N-Trityl-L-serine methyl ester, CAS No. 4465-44-5 - iChemical [ichemical.com]

- 7. N-Trityl-L-serine methyl ester | 4465-44-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. jpt.com [jpt.com]

Methodological & Application

Application Note: Protocol for the Synthesis of Methyl trityl-D-serinate from D-serine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

Methyl trityl-D-serinate (N-Trt-D-Ser-OMe) is a highly valuable, orthogonally protected chiral building block utilized extensively in the synthesis of complex peptides, peptidomimetics, and aziridine-containing warheads for drug development [1].

As a Senior Application Scientist, I have designed this protocol to move beyond a mere sequence of steps by emphasizing the causality behind the chemical logic . The synthesis is divided into two distinct transformations:

-

Anhydrous Esterification: The use of thionyl chloride (SOCl₂) in methanol is deliberately chosen over standard Fischer esterification (e.g., H₂SO₄/MeOH). SOCl₂ reacts with methanol to generate anhydrous hydrogen chloride (HCl) and methyl sulfite in situ. This water-free environment is critical as it drives the esterification equilibrium to completion, preventing the hydrolytic reversal typical of aqueous byproducts [2].

-

Selective N-Tritylation: The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group. When the D-serine methyl ester is treated with trityl chloride (TrCl) in the presence of triethylamine (Et₃N), the massive steric bulk of the three phenyl rings directs the electrophile exclusively to the primary amine. This steric shielding completely prevents O-tritylation at the primary hydroxyl group, streamlining the synthesis by eliminating the need for transient oxygen protection [1].

Experimental Workflows & Mechanistic Logic

Figure 1: Two-step synthetic workflow for Methyl trityl-D-serinate from D-serine.

Figure 2: Mechanistic causality and reaction logic for the two-step synthesis.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all stoichiometric ratios and expected yields are summarized below. These parameters are optimized for a 20-gram scale synthesis [1].

| Step | Reagent / Product | MW ( g/mol ) | Equivalents | Amount | Expected Yield |

| 1 | D-Serine | 105.09 | 1.00 | 20.00 g | - |

| 1 | Thionyl Chloride (SOCl₂) | 118.97 | 1.80 | 24.90 mL | - |

| 1 | Methanol (MeOH) | 32.04 | Solvent | 500 mL | - |

| 1 | D-Serine methyl ester HCl | 155.58 | - | ~28.95 g | ~97.8% |

| 2 | D-Serine methyl ester HCl | 155.58 | 1.00 | 29.27 g | - |

| 2 | Triethylamine (Et₃N) | 101.19 | 2.11 | 55.10 mL | - |

| 2 | Trityl Chloride (TrCl) | 278.78 | 1.00 | 52.45 g | - |

| 2 | Dichloromethane (CH₂Cl₂) | 84.93 | Solvent | 500 mL | - |

| 2 | Methyl trityl-D-serinate | 361.44 | - | ~55.70 g | ~81.9% |

Step-by-Step Experimental Protocol

Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride

Caution: Thionyl chloride is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

-

Solvent Preparation: Equip a 1 L round-bottom flask with a magnetic stir bar and an addition funnel. Add 500 mL of anhydrous methanol and cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add SOCl₂ (24.90 mL, 342.6 mmol) dropwise to the chilled methanol. Causality Note: The slow addition controls the highly exothermic reaction between SOCl₂ and MeOH, safely generating the required anhydrous HCl.

-

Substrate Introduction: Once the addition is complete, add D-serine (20.00 g, 190.3 mmol) to the mixture in one portion.

-

Reflux & Stirring: Attach a reflux condenser. Heat the reaction mixture to 80 °C and reflux for 2 hours. Afterward, remove the heat and allow the mixture to stir at room temperature for an additional 20 hours to ensure complete conversion.

-

Workup: Concentrate the solution under reduced pressure to yield a thick oil. Add diethyl ether (250 mL) to the residue. Causality Note: Diethyl ether acts as an anti-solvent, precipitating the hydrochloride salt while simultaneously aiding in the azeotropic removal of excess HCl gas.

-

Isolation: Evaporate the remaining solvent under reduced pressure to yield the intermediate as white crystals.

Validation Checkpoint 1 (Self-Validating System):

Appearance: White crystals.

Melting Point: 178.1–179.0 °C.

TLC: R_f = 0.11 (Eluent: CH₂Cl₂:MeOH = 7:1 containing 3% Et₃N).

Step 2: Synthesis of Methyl trityl-D-serinate

-

Amine Liberation: In a 1 L round-bottom flask, suspend the D-serine methyl ester hydrochloride (29.27 g, 188.1 mmol) in anhydrous CH₂Cl₂ (500 mL). Cool the suspension to 0 °C. Add Et₃N (55.10 mL, 396.1 mmol) dropwise. Causality Note: The first equivalent of Et₃N neutralizes the HCl salt to liberate the nucleophilic free amine; the remaining excess acts as an acid scavenger for the subsequent tritylation.

-

Tritylation: Add trityl chloride (52.45 g, 188.1 mmol) portion-wise to the cooled solution. Stir the reaction mixture for 2 hours at 0 °C.

-

Quenching & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with a 10% aqueous citric acid solution (3 × 150 mL). Causality Note: The mild acidity of the citric acid selectively protonates and removes unreacted Et₃N and trace unreacted starting material into the aqueous layer without cleaving the acid-labile trityl protecting group.

-

Brine Wash: Wash the organic phase with saturated aqueous NaCl (brine, 150 mL) to remove residual water.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter off the drying agent and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude solid via flash column chromatography using a mobile phase of Hexane:EtOAc (2:1) to isolate the final product as a white solid.

Validation Checkpoint 2 (Self-Validating System):

Appearance: White solid.

Melting Point: 158.8–161.5 °C.

TLC: R_f = 0.27 (Eluent: Hexane:EtOAc = 2:1).

References

-

Frlan, R., et al. "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Acta Chimica Slovenica / Semantic Scholar, 2021. URL: [Link](Search Title for Full Text)

Optimizing reaction conditions for Methyl trityl-D-serinate coupling

Executive Summary

Methyl

However, the steric bulk of the trityl group and the lability of the methyl ester require precise reaction engineering. This Application Note provides a validated framework for:

-

Robust Synthesis: High-yield preparation of the scaffold.

-

Side-Chain Coupling: Optimizing Mitsunobu and alkylation reactions on the primary alcohol.

-

C-Terminal Coupling: Controlled hydrolysis and subsequent amide bond formation without

-elimination.

Critical Mechanistic Insights

The Steric Shielding Effect

The trityl group is exceptionally bulky. While this suppresses

-

Advantage: Prevents formation of oxazolones (a primary pathway for racemization).

-

Challenge: Reduces the nucleophilicity of the amine (if deprotected) and creates steric crowding around the

-hydroxyl group.

Orthogonality & Stability

-

Acid Sensitivity: The

-Trt bond is acid-labile (cleaved by 1% TFA or dilute AcOH). Strictly anhydrous and non-acidic conditions must be maintained during coupling. -

Base Stability: The

-Trt group is stable to base, allowing for the saponification of the methyl ester (using LiOH/NaOH) to generate the free acid for peptide coupling.

Protocol 1: Optimized Synthesis of Methyl Trityl-D-Serinate

Before coupling, the quality of the starting material is paramount. Commercial sources often contain free amine impurities. In-house synthesis ensures purity.

Reaction Scheme:

Optimized Parameters:

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Solvent | DCM | DCM (Anhydrous) | Prevents hydrolysis of Trt-Cl. |

| Base | Pyridine | Triethylamine (Et | Et |

| Temperature | RT | 0°C | Initial cooling prevents side reactions; warming ensures completion. |

| Stoichiometry | 1.0 eq Trt-Cl | 1.1 eq Trt-Cl | Slight excess drives reaction to completion; excess Trt-Cl is hydrolyzed and removed. |

Step-by-Step Protocol:

-

Dissolution: Suspend Methyl D-serinate HCl (10 g, 64 mmol) in anhydrous DCM (100 mL) under N

. -

Cooling: Cool the suspension to 0°C using an ice bath.

-

Base Addition: Add Et

N (22.3 mL, 160 mmol) dropwise over 15 min. The solution will become clear. -

Tritylation: Add Trityl Chloride (19.6 g, 70 mmol) in portions over 20 min.

-

Reaction: Stir at 0°C for 1 h, then allow to warm to RT and stir for 4 h. Monitor by TLC (Hexane:EtOAc 2:1).[2]

-

Workup: Wash with 10% Citric Acid (cold, rapid wash to avoid Trt cleavage), then sat. NaHCO

, then Brine. -

Purification: Dry over Na

SO

Protocol 2: Side-Chain Coupling (Mitsunobu Reaction)

This is the most critical application for drug development, converting the free hydroxyl into ethers, esters, or thioethers with inverted or retained stereochemistry (depending on mechanism, though primary alcohols usually retain

Target: Coupling Trt-D-Ser-OMe with a Phenol (Ar-OH) to form an Aryl Ether.

Workflow Diagram (DOT):

Figure 1: Mechanistic workflow for the Mitsunobu coupling of Methyl Trityl-D-Serinate.

Optimized Protocol:

-

Setup: Flame-dry a flask and purge with Argon.

-

Reagents: Dissolve Trt-D-Ser-OMe (1.0 eq), Triphenylphosphine (PPh

, 1.5 eq), and the Nucleophile (e.g., Phenol, 1.2 eq) in anhydrous THF (0.1 M concentration). -

Cooling: Cool to 0°C .

-

Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 minutes. Note: DIAD is preferred over DEAD for better stability and easier byproduct removal.

-

Reaction: Stir at 0°C for 1 h, then RT for 12 h.

-

Quenching: Add few drops of water. Concentrate.

-

Purification: Triturate with Et

O/Hexane to precipitate PPh

Troubleshooting Table:

| Issue | Root Cause | Solution |

| Low Yield | Steric hindrance of Trt group.[3][4] | Switch solvent to Toluene (higher temp stability) or use ADDP/PBu |

| Trt Cleavage | Acidic Nucleophile (pKa < 10). | Ensure excess PPh |

| Byproduct Removal | PPh | Use Polymer-supported PPh |

Protocol 3: C-Terminal Activation (Hydrolysis & Amide Coupling)

To use Trt-D-Ser-OMe in peptide synthesis, the methyl ester must be hydrolyzed to the acid (Trt-D-Ser-OH) without affecting the Trt group or causing

Reaction Scheme:

Critical Control Point:

Avoid strong bases (NaOH/KOH) at high temperatures, which can cause

Protocol:

-

Hydrolysis: Dissolve Trt-D-Ser-OMe in THF:MeOH:H

O (3:1:1). -

Saponification: Add LiOH

H -

Monitoring: Stir at 0°C

RT. Monitor by TLC until ester disappears (usually 2-4 h). -

Workup (Critical): Carefully acidify to pH 4-5 with 5% Citric Acid (Do NOT use HCl, as it cleaves Trt). Extract with EtOAc immediately.

-

Coupling: Use mild coupling reagents like DIC/Oxyma or HATU/DIPEA . Avoid pre-activation times > 5 mins to prevent racemization.

References

-

Vertex AI Search. (2025). Synthesis of methyl trityl-D-serinate - Patent WO2023107487A1. Retrieved from 5.

-

Kuzmič, et al. (2025).[6] The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Retrieved from 2.

-

BenchChem. (2024). Optimizing Trityl (Trt) Group Removal from Lysine. Retrieved from 3.

-

Master Organic Chemistry. (2024). The Mitsunobu Reaction: Mechanism and Conditions. Retrieved from 7.

-

Sigma-Aldrich. (2024). Peptide Resin Loading Protocols. Retrieved from .

Sources

- 1. 116457-91-1 | Trt-D-Ser-OMe | Aryls | Ambeed.com [ambeed.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. WO2023107487A1 - Lonp1 inhibitor compounds, uses and methods - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Role of the Trityl Group in Serine Protection

An Application Note on the Selective Deprotection of N-Trityl-D-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the development of complex organic molecules, the use of protecting groups is a cornerstone of synthetic strategy.[1][2] The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and highly acid-labile protecting group frequently employed for amines, alcohols, and thiols.[3][4] Its steric hindrance allows for the selective protection of primary hydroxyl groups, and its hydrophobicity can aid in the purification of intermediates.[3] In the context of the amino acid serine, which possesses both an amine and a hydroxyl group, the N-trityl protection of its methyl ester derivative is a common tactic to enable selective reactions at the hydroxyl or carboxyl functionalities.

The selective removal of the N-trityl group is a critical step, allowing for subsequent peptide bond formation at the liberated amine while other protecting groups on the molecule remain intact. This application note provides a detailed protocol for the selective deprotection of N-trityl-D-serine methyl ester, delving into the mechanistic rationale behind the procedural steps and offering insights into reaction monitoring and troubleshooting.

Mechanism of Deprotection: An Acid-Catalyzed Pathway

The deprotection of the N-trityl group proceeds via an acid-catalyzed mechanism.[3] The reaction is initiated by the protonation of the nitrogen atom of the trityl-protected amine by a Brønsted acid, such as trifluoroacetic acid (TFA). This protonation increases the lability of the carbon-nitrogen bond. The bulky trityl group then departs as a highly stable triphenylmethyl cation (trityl cation).[3] This cation is stabilized by the delocalization of the positive charge across the three phenyl rings, which is often observed as a distinct yellow or orange color in the reaction mixture.[5][6]

The liberated trityl cation is a reactive electrophile that can potentially lead to side reactions, such as alkylation of nucleophilic residues.[7] To mitigate this, a scavenger, such as triisopropylsilane (TIS), is typically added to the reaction mixture.[5][7] The scavenger quenches the trityl cation, forming a stable, non-reactive species and preventing undesirable side reactions.[8]

Experimental Workflow for Selective Deprotection

Figure 1. A schematic overview of the selective deprotection of N-trityl-D-serine methyl ester.

Detailed Protocol for Selective Deprotection

This protocol outlines the selective removal of the N-trityl group from N-trityl-D-serine methyl ester in a solution-phase reaction.

Materials and Reagents:

-

N-trityl-D-serine methyl ester

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-trityl-D-serine methyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Deprotection Cocktail: In a separate container, prepare the deprotection solution by adding trifluoroacetic acid (TFA) to anhydrous DCM to a final concentration of 1-2% (v/v).[5] Following this, add triisopropylsilane (TIS) to the solution to a final concentration of 1-5% (v/v).[8]

-

Reaction: Slowly add the deprotection solution to the stirred solution of the N-trityl-D-serine methyl ester at room temperature. The reaction mixture may develop a yellow or orange color due to the formation of the trityl cation.[5][6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] The reaction is typically complete within 30 minutes to a few hours. For TLC analysis, the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the deprotected product indicates the reaction's progress.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This will neutralize the excess TFA.

-

Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-